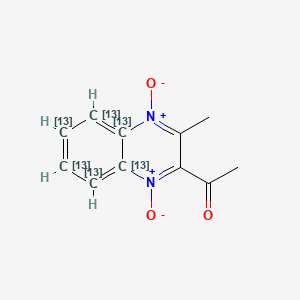
Mequindox-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mequindox-13C6 is a labeled analogue of Mequindox, a synthetic heterocyclic N-oxide compound. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C5[13C]6H10N2O3, and it has a molecular weight of 224.16. Mequindox itself is an intermediate in the synthesis of Desoxyquinocetone, a metabolite of the veterinary drug Quinocetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Mequindox involves the use of o-nitroaniline and acetylacetone as raw materials. The synthesis process includes an oxidation reaction followed by a condensation reaction. The oxidation reaction is carried out using an oxidant, a dispersant, and a catalyst. The dispersing agent ensures a uniform solution, and the oxidation reaction is followed by a condensation reaction without the need for separating the benzofurazan intermediate .
Industrial Production Methods
In industrial production, the synthesis of Mequindox can be optimized by using a KOH/eggshell compound as the catalyst. This catalyst allows for the slow release of KOH during the reaction, prolonging the action time of the catalyst and improving production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Mequindox-13C6 undergoes various chemical reactions, including:
Oxidation: Mequindox can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert Mequindox to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the quinoxaline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted quinoxaline compounds.
Applications De Recherche Scientifique
Mequindox-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Environmental Studies: Used as a pollutant standard for detecting contaminants in air, water, soil, sediment, and food.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
Metabolic Research: Helps researchers study metabolic pathways in vivo safely.
Mécanisme D'action
Mequindox exerts its effects by inhibiting deoxyribonucleic acid synthesis. It induces oxidative stress, apoptosis, and mitochondrial damage in cells. The compound upregulates the Bax/Bcl-2 ratio, disrupts mitochondrial permeability transition pores, causes cytochrome c release, and activates caspase cascades, leading to apoptosis . The oxidative stress mediated by Mequindox is associated with the Nrf2-Keap1 signaling pathway .
Comparaison Avec Des Composés Similaires
Mequindox-13C6 is part of the quinoxaline-di-N-oxides family, which includes compounds like:
- Cyadox
- Quinocetone
- Carbadox
- Olaquindox
These compounds share similar antibacterial properties and are used in veterinary medicine. this compound is unique due to its stable isotope labeling, making it particularly valuable for research applications .
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
224.16 g/mol |
Nom IUPAC |
1-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)ethanone |
InChI |
InChI=1S/C11H10N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3/i3+1,4+1,5+1,6+1,9+1,10+1 |
Clé InChI |
CUJMCPPBTUATEJ-MSQIWANRSA-N |
SMILES isomérique |
CC1=[N+]([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[N+](=C1C(=O)C)[O-])[O-] |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2[N+](=C1C(=O)C)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
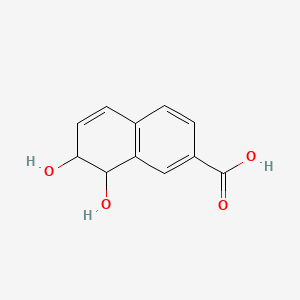
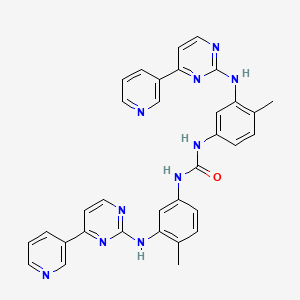
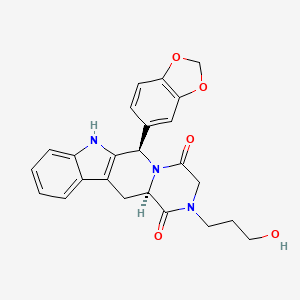
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
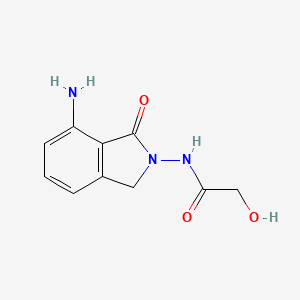

![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
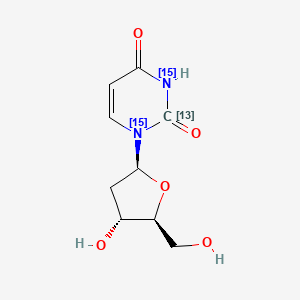

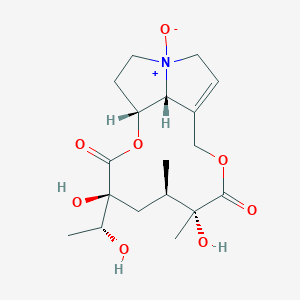
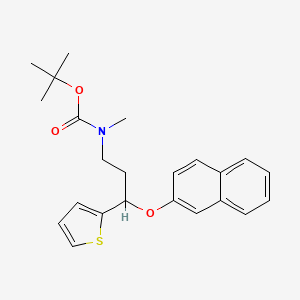
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)
